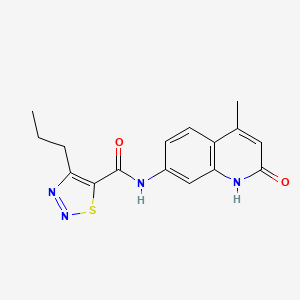

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of quinolinone, which is a class of compounds that have been studied for their potential therapeutic applications . Quinolinones are isomeric to 4-quinolones and may become promising candidates for developing therapeutically active molecules .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Quinolinone derivatives have been studied for their reactions with DNA-gyrase, a selected target for finding potent anti-bacterial agents .Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

This compound has been studied for its potential as an anti-inflammatory agent. Research indicates that derivatives of this molecule can inhibit the production of nitric oxide (NO) in macrophage cells activated by lipopolysaccharides (LPS), which are components of the outer membrane of Gram-negative bacteria . This suggests that it could be useful in treating conditions where inflammation is mediated by macrophages and NO overproduction.

Inhibition of Cytokine Production

The same studies have shown that these derivatives can significantly decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This property could be harnessed in the development of new drugs for diseases characterized by chronic inflammation, like rheumatoid arthritis or inflammatory bowel disease.

Modulation of Immune Response

By suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and attenuating the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), compounds related to N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can modulate the immune response . This could be particularly beneficial in autoimmune disorders where the immune system attacks the body’s own tissues.

Potential Lead Compounds for Drug Development

The molecular docking analysis of these compounds shows a good fit within the TNF-α dimer, forming hydrophobic interactions with key amino acids . This indicates that they could serve as lead compounds for the development of new anti-inflammatory drugs, with the potential for specificity and high efficacy.

Research on Macrophage Activation

The effects of these compounds on macrophage activation make them valuable tools in immunological research . They can be used to study the pathways involved in macrophage activation and the subsequent inflammatory response, which is crucial for understanding and treating various immune-related diseases.

Pharmacological Studies

Given their interaction with cellular signaling pathways, these compounds are also important in pharmacological studies. They can help in understanding how drugs can modulate signaling pathways to achieve therapeutic effects, especially in the context of inflammation and immune response .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-methyl-2-oxo-1H-quinolin-7-yl)-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-3-4-12-15(23-20-19-12)16(22)17-10-5-6-11-9(2)7-14(21)18-13(11)8-10/h5-8H,3-4H2,1-2H3,(H,17,22)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBUCBIVIRLDHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 49678254 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,7R)-7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2936908.png)

![N-Methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline](/img/structure/B2936909.png)

![3-[(1-Methylpyrazol-4-yl)amino]propanoic acid](/img/structure/B2936914.png)

![7-((4-Methoxy-3-methylphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2936916.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2936923.png)

![6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2936924.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2936925.png)